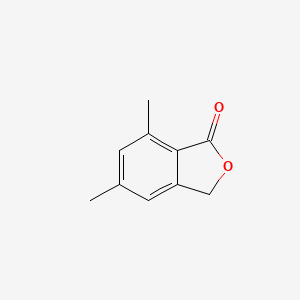
Phenanthrene, 2,7,9-tribromo-10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 2,7,9-tribromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms at the 2, 7, and 9 positions and a methyl group at the 10 position on the phenanthrene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2,7,9-tribromo-10-methyl- typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 10-methylphenanthrene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of phenanthrene, 2,7,9-tribromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 2,7,9-tribromo-10-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the phenanthrene ring system.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Debrominated phenanthrene or reduced phenanthrene derivatives.
Substitution: Phenanthrene derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Phenanthrene, 2,7,9-tribromo-10-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of phenanthrene, 2,7,9-tribromo-10-methyl- depends on its interactions with molecular targets. The bromine atoms and the methyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Phenanthrene, 2,7,9-tribromo-10-methyl- can be compared with other brominated phenanthrene derivatives:
Phenanthrene, 9-bromo-10-methyl-: This compound has only one bromine atom and may exhibit different reactivity and applications.
Phenanthrene, 2,7-dibromo-10-methyl-: With two bromine atoms, this compound may have intermediate properties between the mono- and tribromo derivatives.
The uniqueness of phenanthrene, 2,7,9-tribromo-10-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
53040-78-1 |
|---|---|
Formule moléculaire |
C15H9Br3 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2,7,9-tribromo-10-methylphenanthrene |
InChI |
InChI=1S/C15H9Br3/c1-8-13-6-9(16)2-4-11(13)12-5-3-10(17)7-14(12)15(8)18/h2-7H,1H3 |
Clé InChI |
FOCNNFGRNJICPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
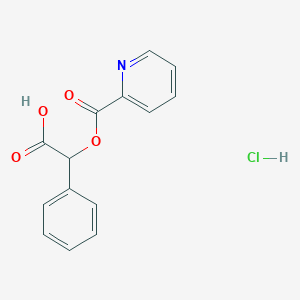
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
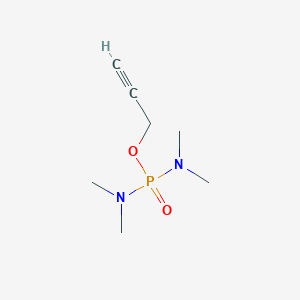

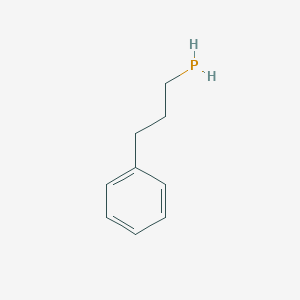
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
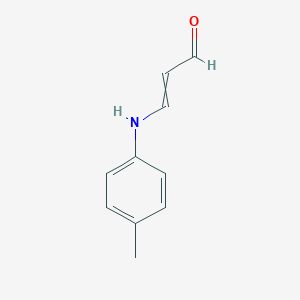
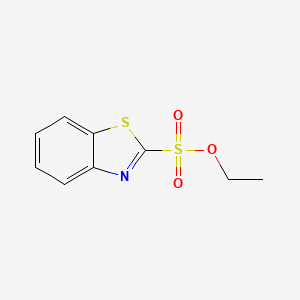

![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
